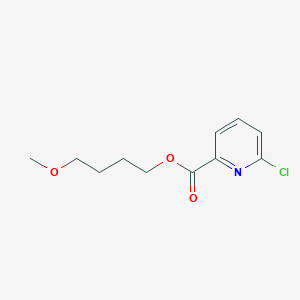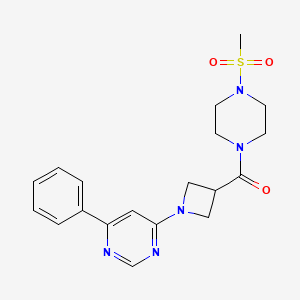![molecular formula C16H10Cl2N2O3 B2739550 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 315246-08-3](/img/structure/B2739550.png)
2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a chemical compound that falls under the category of heterocyclic compounds . It’s a derivative of dihydropyrano and has been synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .
Synthesis Analysis
The synthesis of this compound involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The reaction was carried out in the presence of nano-eggshell/Ti (IV) as a catalyst . The process demonstrates various advantages, including high yields, short reaction times, easy work-up, reusability of the catalyst, and the absence of toxic organic solvents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The 1 HNMR-spectra of the compound revealed singlet signals of the amino, methine, and methoxy moiety protons .Chemical Reactions Analysis
The compound has been synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction was carried out in the presence of nano-eggshell/Ti (IV) as a catalyst .Physical And Chemical Properties Analysis
The compound is a yellow solid . The 1 HNMR-spectra of the compound revealed singlet signals of the amino, methine, and methoxy moiety protons .Scientific Research Applications
Photovoltaic Properties
This compound shows significant potential in the field of photovoltaic properties. Research has demonstrated that derivatives of this compound can be used in the fabrication of organic–inorganic photodiodes. These derivatives have been observed to exhibit photovoltaic properties in both dark and illuminated conditions, suggesting their utility in solar cell technology. Studies have focused on understanding the electrical properties and conduction mechanisms of these devices, providing insights into their potential applications in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
The structural and optical properties of the 2-Amino-4-(3,4-Dichlorophenyl)-7-Methyl-5-Oxo-4H,5H-Pyrano[4,3-B]Pyran-3-Carbonitrile and its derivatives have been a subject of study. These compounds exhibit unique properties when transformed into thin films, with notable changes in their nanocrystalline structure. The optical properties, such as absorption parameters and electron transition types, have been extensively analyzed, suggesting potential applications in optical devices and materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Crystal Structure Analysis
Detailed crystal structure analysis of this compound and its solvates has been conducted. Such analysis is crucial for understanding the molecular configuration and potential chemical interactions, which can have implications in various fields like pharmaceuticals, material science, and chemical engineering (Shi et al., 2004).
Dielectric Properties
Investigations into the dielectric properties of derivatives of this compound have revealed significant insights. These studies focus on the electrical conductivity and dielectric behavior of the compound in various forms, which could be important for the development of electronic materials and devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Activity
Certain derivatives of this compound have been synthesized and tested for antimicrobial properties. These studies are pivotal in the search for new and effective antimicrobial agents, which are increasingly in demand due to the rise of antibiotic-resistant strains of bacteria (Okasha et al., 2022).
Corrosion Inhibition
Research has also explored the use of pyranopyrazole derivatives of this compound in corrosion inhibition, particularly for mild steel in acidic environments. Such studies are crucial in industrial applications where corrosion resistance is essential for the longevity and safety of metal structures and components (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-7-4-12-14(16(21)22-7)13(9(6-19)15(20)23-12)8-2-3-10(17)11(18)5-8/h2-5,13H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKMQNXVDWROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2739468.png)




![N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2739475.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2739480.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B2739481.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2739483.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2739487.png)
![(2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2739488.png)
